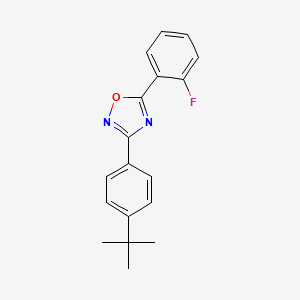

3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process was characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, further confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound was elucidated using X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system with specific unit cell parameters. The structural integrity is maintained through weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, providing insight into its stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of this compound have highlighted its moderate anthelmintic activity and its behavior in enzymatic C-Demethylation processes. These studies showcase the compound's functional versatility and potential applicability in various chemical and biological contexts (Yoo et al., 2008).

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-[2-(4-tert-butylphenyl)ethyl]-n-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, has been reported to inhibit monoacylglycerol acyltransferase 2 (mgat2) .

Mode of Action

The structurally similar mgat2 inhibitor mentioned above works by binding to the mgat2 enzyme and inhibiting its function

Biochemical Pathways

The inhibition of MGAT2 affects the metabolism of dietary fat. MGAT2 is involved in the re-synthesis of triglycerides in the intestines. By inhibiting this enzyme, the absorption of dietary fat can be reduced .

Result of Action

The structurally similar mgat2 inhibitor resulted in significant suppression of triglyceride synthesis when administered orally at a dose of 3 mg/kg in an oral lipid tolerance test . This suggests that the compound might have a similar effect, but further studies are needed to confirm this.

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCXXMQXXIOPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)

![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]nicotinic acid](/img/structure/B5172291.png)

![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)

![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)

![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)